molecular formula C29H31N5O3S B12160819 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12160819
M. Wt: 529.7 g/mol
InChI Key: MRXMZJNQLCOZNX-LQNQUEJISA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, sulfanyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. The final step involves the condensation of the triazole-sulfanyl intermediate with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols from the reduction of carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The methoxyphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the aromatic amine structure but differ in their functional groups and overall complexity.

    Phenolic Compounds: Similar in having hydroxyl groups attached to aromatic rings, but differ in their additional functional groups and overall structure.

Uniqueness

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide is unique due to its combination of a triazole ring, sulfanyl group, and methoxyphenyl moiety, which together confer specific chemical properties and potential biological activities not found in simpler compounds.

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H31N5O3S/c1-19-9-15-23(16-10-19)34-27(20-11-13-22(14-12-20)29(2,3)4)32-33-28(34)38-18-25(35)31-30-17-21-7-6-8-24(37-5)26(21)36/h6-17,36H,18H2,1-5H3,(H,31,35)/b30-17-

InChI Key

MRXMZJNQLCOZNX-LQNQUEJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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